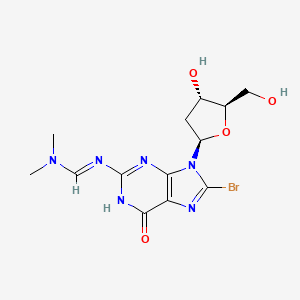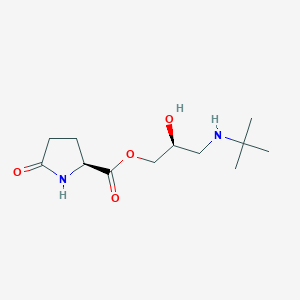![molecular formula C21H21ClN2O3S B12917026 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide CAS No. 918493-84-2](/img/structure/B12917026.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a cyclohexanecarboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, in the presence of a strong acid. The resulting indole intermediate is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the benzenesulfonyl group. This can be achieved by reacting the chlorinated indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The final step involves the coupling of the benzenesulfonyl-substituted indole with cyclohexanecarboxylic acid or its derivative, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes and proteins. The benzenesulfonyl group interacts with the active site of the target enzyme, forming strong hydrogen bonds and hydrophobic interactions. This leads to the inhibition of the enzyme’s activity, which can result in antiproliferative or antimicrobial effects. The indole ring and the cyclohexanecarboxamide group further enhance the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]cyclohexanecarboxamide: Lacks the chlorine atom at the 5-position.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]cyclohexanecarboxamide: Contains a bromine atom instead of chlorine.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]cyclohexanecarboxamide: Contains a methyl group instead of chlorine.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution enhances the compound’s reactivity and binding affinity, making it more effective in its applications compared to similar compounds.
Propriétés
Numéro CAS |
918493-84-2 |
|---|---|
Formule moléculaire |
C21H21ClN2O3S |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H21ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h2,5-6,9-14,23H,1,3-4,7-8H2,(H,24,25) |
Clé InChI |
YLULYZIMOPNOSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)


![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)



![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)






